molecular formula C14H11ClO4S B6409182 4-Chloro-3-(3-methylsulfonylphenyl)benzoic acid, 95% CAS No. 1261893-42-8

4-Chloro-3-(3-methylsulfonylphenyl)benzoic acid, 95%

Cat. No. B6409182
CAS RN: 1261893-42-8
M. Wt: 310.8 g/mol
InChI Key: HOBCNJNISOXVNZ-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-methylsulfonylphenyl)benzoic acid, also known as CMPBA, is a sulfonated benzoic acid derivative which has been used in various scientific applications due to its unique properties. It has a wide range of uses in research, including as a reagent for the synthesis of organic compounds and as a catalyst for the synthesis of other compounds. It has also been used as a probe for the analysis of biological systems and as a drug delivery agent.

Scientific Research Applications

4-Chloro-3-(3-methylsulfonylphenyl)benzoic acid, 95% has been used in various scientific research applications due to its unique properties. It has been used as a reagent for the synthesis of organic compounds, as a catalyst for the synthesis of other compounds, and as a probe for the analysis of biological systems. It has also been used as a drug delivery agent, as a fluorescent label for the detection of proteins, and as a substrate for the analysis of enzymes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3-methylsulfonylphenyl)benzoic acid, 95% is not fully understood. It is believed to act as an inhibitor of certain enzymes, as well as a chelating agent for metal ions. It may also interact with certain proteins and other biomolecules, altering their properties and functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(3-methylsulfonylphenyl)benzoic acid, 95% are not fully understood. However, it is believed to have antioxidant and anti-inflammatory properties, and has been shown to inhibit the growth of certain cancer cell lines in vitro. It has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.

Advantages and Limitations for Lab Experiments

4-Chloro-3-(3-methylsulfonylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and has a wide range of uses in research. It is also relatively stable and can be stored for long periods of time. However, it is also toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 4-Chloro-3-(3-methylsulfonylphenyl)benzoic acid, 95%. These include further studies on its mechanism of action, its potential therapeutic applications, its use as a drug delivery agent, and its potential uses in the synthesis of other compounds. Additionally, further research is needed to explore its potential applications in the diagnosis and treatment of diseases, as well as its potential use in the development of new drugs.

Synthesis Methods

4-Chloro-3-(3-methylsulfonylphenyl)benzoic acid, 95% can be synthesized from 3-methylsulfonylphenol and 4-chlorobenzoyl chloride in a two-step reaction sequence. In the first step, 3-methylsulfonylphenol is reacted with 4-chlorobenzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces a 4-chloro-3-(3-methylsulfonylphenyl)benzoyl chloride intermediate. In the second step, the intermediate is reacted with a base such as sodium hydroxide or potassium carbonate to produce the desired 4-Chloro-3-(3-methylsulfonylphenyl)benzoic acid, 95% product.

properties

IUPAC Name

4-chloro-3-(3-methylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4S/c1-20(18,19)11-4-2-3-9(7-11)12-8-10(14(16)17)5-6-13(12)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBCNJNISOXVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691634
Record name 6-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(3-methylsulfonylphenyl)benzoic acid

CAS RN

1261893-42-8
Record name [1,1′-Biphenyl]-3-carboxylic acid, 6-chloro-3′-(methylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261893-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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